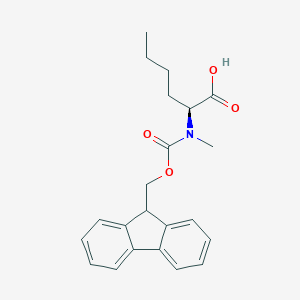

Fmoc-N-Me-Nle-OH

Vue d'ensemble

Description

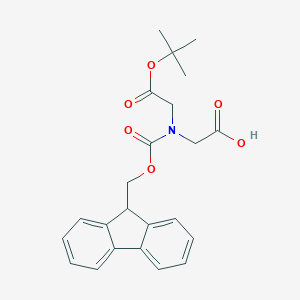

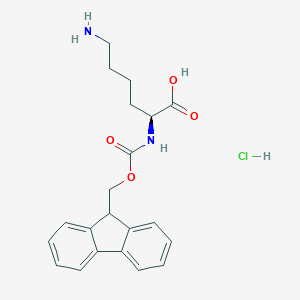

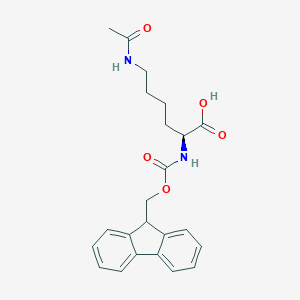

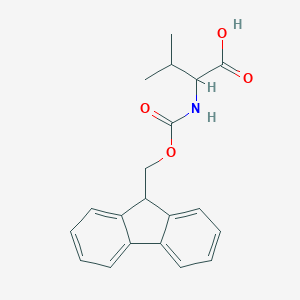

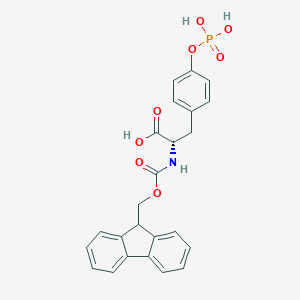

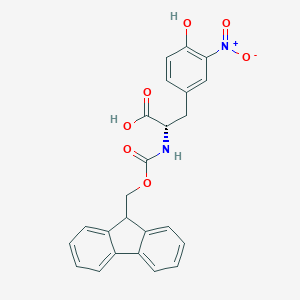

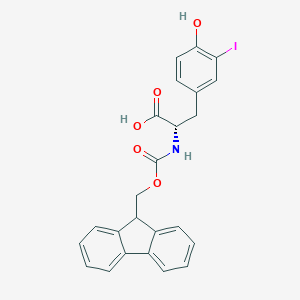

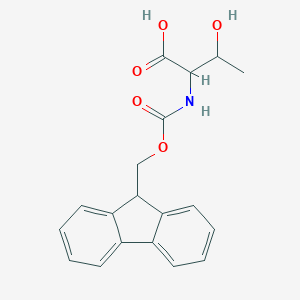

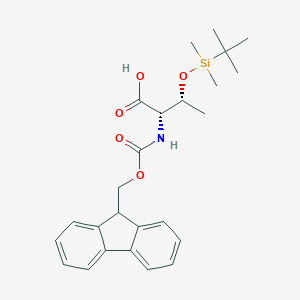

“Fmoc-N-Me-Nle-OH” is a derivative of an amino acid used in chemical synthesis and peptide chemistry . It is also known as “Fmoc-N-methyl-L-norleucine” and has the empirical formula C22H25NO4 . It is typically used in peptide synthesis .

Molecular Structure Analysis

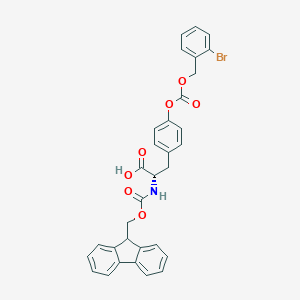

“this compound” has a molecular weight of 367.44 g/mol . The SMILES string representation of its structure is CCCCC@HC(=O)OCC1c2ccccc2-c3ccccc13)C(O)=O .

Chemical Reactions Analysis

“this compound” is used in peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

“this compound” is a white powder with a melting point of 114-121°C . It has a molecular weight of 367.44 g/mol and a density of 1.196±0.06 g/cm3 .

Applications De Recherche Scientifique

Synthèse de peptides

Fmoc-N-Me-Nle-OH: est principalement utilisé dans la synthèse de peptides. Le groupe Fmoc (9-fluorénylméthoxycarbonyl) protège le groupe amino pendant le processus de synthèse, permettant l'ajout séquentiel d'acides aminés pour former une chaîne peptidique. Ce composé est particulièrement utile pour introduire la N-méthyl-L-norleucine, un acide aminé non naturel, dans les peptides, ce qui peut améliorer la biodisponibilité et la demi-vie des peptides thérapeutiques .

Développement de médicaments

Dans le développement de médicaments, l'incorporation d'acides aminés non standards comme la N-méthyl-L-norleucine peut créer des peptides avec des propriétés pharmacocinétiques améliorées. Ces modifications peuvent conduire à des médicaments plus résistants à la dégradation enzymatique, restant ainsi actifs dans l'organisme pendant de plus longues périodes .

Études structurales

This compound peut être utilisé pour modifier la structure des peptides, ce qui est crucial pour étudier la relation entre la structure d'un peptide et sa fonction. En incorporant la N-méthyl-L-norleucine, les chercheurs peuvent étudier comment les changements de structure des peptides affectent leur activité biologique .

Protéomique

En protéomique, this compound peut être utilisé pour synthétiser des peptides qui servent d'étalons ou de sondes pour la spectrométrie de masse. Ces peptides synthétiques peuvent aider à identifier et à quantifier les protéines dans des échantillons biologiques complexes, contribuant à la compréhension de diverses maladies .

Science des matériaux

Les peptides contenant des acides aminés non naturels comme la N-méthyl-L-norleucine peuvent former des structures uniques qui ont des applications potentielles en science des matériaux. Par exemple, ils peuvent être utilisés pour créer des peptides auto-assemblants qui forment des hydrogels pour l'ingénierie tissulaire ou des systèmes de délivrance de médicaments .

Biotechnologie

En biotechnologie, la capacité d'introduire des modifications spécifiques dans les peptides, telles que la N-méthylation, est cruciale pour créer des enzymes ou des protéines de liaison avec des propriétés nouvelles. Ces peptides modifiés peuvent être utilisés dans diverses applications, notamment les biosenseurs et les catalyseurs industriels .

Mécanisme D'action

Target of Action

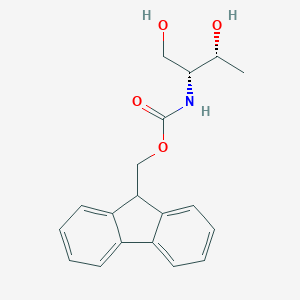

Fmoc-N-Me-Nle-OH, also known as Fmoc-N-methyl-L-norleucine, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, where it acts as a protecting group .

Mode of Action

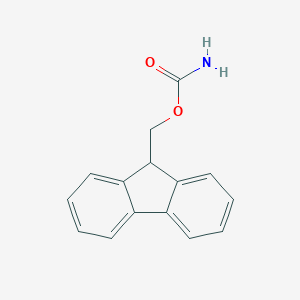

The Fmoc group in this compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is peptide synthesis . The Fmoc group protects the amine during the coupling reactions, allowing for the sequential addition of amino acids to form a peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed to yield the final peptide product .

Pharmacokinetics

Its bioavailability is determined by the efficiency of its reactions during peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, this compound allows for the controlled addition of amino acids, leading to the formation of peptides of significant size and complexity .

Action Environment

The action of this compound is influenced by several environmental factors. The efficiency of the Fmoc protection and deprotection reactions can be affected by the pH of the reaction environment . Additionally, the stability of this compound can be influenced by temperature, with recommended storage temperatures typically between 2-8°C .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Fmoc-N-Me-Nle-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides It interacts with various enzymes and proteins during this process

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in peptide synthesis . It is used as a protecting group for amines, preventing them from reacting until the appropriate step in the synthesis process . The Fmoc group is base-labile, meaning it can be removed by a base . This property is crucial for its role in peptide synthesis.

Temporal Effects in Laboratory Settings

This compound is stable under typical storage conditions (2-8°C)

Propriétés

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZXDYZWHUAOEK-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427132 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112883-42-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.